![molecular formula C22H24N4O4S B2999347 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034512-52-0](/img/structure/B2999347.png)
3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
Pyrimidine derivatives, such as those synthesized in studies focusing on pyrazolopyridine and related heterocycles, have shown promising antioxidant properties. For instance, Gouda's research on the synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives highlights the potential of pyrimidine compounds in protecting DNA from damage induced by oxidative stress (Gouda, 2012).
Catalysis and Synthesis Applications
Ionic liquids and sulfonic acid functionalized compounds, similar to the sulfonamide group in the compound of interest, have been employed as catalysts in the synthesis of complex heterocyclic structures. Moosavi-Zare et al. demonstrated the use of sulfonic acid functionalized pyridinium chloride as an efficient catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones, showcasing the role of such functional groups in facilitating chemical transformations (Moosavi-Zare et al., 2013).
Antimicrobial Activity
Compounds incorporating pyrimidine and sulfonamide groups have been studied for their antimicrobial properties. Chioma et al. synthesized 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione derivatives, demonstrating potential antimicrobial activities. Such studies indicate the utility of these compounds in developing new antimicrobial agents (Chioma et al., 2018).
Theoretical and Computational Studies
Computational studies, such as those by Gaurav and Krishna, offer insight into the quantum chemical properties, pharmacokinetic profiles, and biological activities of pyrimidine-based sulfonamides. These investigations help predict the behavior and potential applications of similar compounds in medicinal chemistry (Gaurav & Krishna, 2021).
properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-21-19-6-3-11-23-20(19)24-22(28)26(21)17-9-12-25(13-10-17)31(29,30)18-8-7-15-4-1-2-5-16(15)14-18/h3,6-8,11,14,17H,1-2,4-5,9-10,12-13H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLXRDEDNHTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(NC4=O)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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